molecular formula C9H11Cl2N3O2 B6198309 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride CAS No. 2680540-27-4

2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride

Cat. No.: B6198309
CAS No.: 2680540-27-4
M. Wt: 264.1
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Description

2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . These methods often require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can modulate various enzymes and receptors, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

2680540-27-4

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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